molecular formula C20H25N3O4S B5209940 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide

2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide

Número de catálogo B5209940
Peso molecular: 403.5 g/mol
Clave InChI: IMAULYSDJYSPQZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the enzyme known as Bruton's tyrosine kinase (BTK). BTK is a key regulator of B-cell receptor signaling and is involved in various cellular processes, including proliferation, differentiation, and survival of B cells. TAK-659 has been shown to have promising results in preclinical studies, and its potential therapeutic applications are being explored in the treatment of various autoimmune diseases and cancers.

Mecanismo De Acción

TAK-659 selectively inhibits 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide by binding to the enzyme's active site and preventing its activation. 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide is a key regulator of B-cell receptor signaling, and its inhibition leads to the suppression of B-cell activation, proliferation, and survival. This, in turn, leads to the suppression of the immune response and the prevention of autoimmune diseases and cancers.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant effects on various biochemical and physiological processes. The compound has been shown to inhibit B-cell activation, proliferation, and survival, leading to the suppression of the immune response. TAK-659 has also been shown to induce apoptosis in B-cell malignancies, leading to their regression. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TAK-659 has several advantages for lab experiments. The compound is highly selective for 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide and has been shown to have potent inhibitory activity in preclinical studies. TAK-659 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, there are also some limitations to the use of TAK-659 in lab experiments. The compound has limited solubility in aqueous solutions, which may limit its use in certain experimental setups. Additionally, TAK-659 has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.

Direcciones Futuras

There are several future directions for the study of TAK-659. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. TAK-659 has shown promising results in preclinical studies, and its potential therapeutic applications in these diseases are being explored. Another potential application is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. TAK-659 has shown significant activity in preclinical studies, and its potential use in combination with other therapies is being investigated. Finally, the safety and efficacy of TAK-659 in humans are not yet fully understood, and further clinical trials are needed to evaluate its potential use in the treatment of various diseases.

Métodos De Síntesis

TAK-659 can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 4-piperidone with 4-chlorobenzaldehyde to form an intermediate compound, which is then reacted with 2-(1,3-thiazol-4-yl)ethylamine to form the desired product. The final step involves the introduction of a methoxyacetyl group at the piperidine nitrogen to yield TAK-659.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied in preclinical models for its potential applications in the treatment of various autoimmune diseases and cancers. The compound has been shown to be a potent inhibitor of 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide, which is a key regulator of B-cell receptor signaling. Inhibition of 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide has been shown to have therapeutic potential in the treatment of various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. TAK-659 has also shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.

Propiedades

IUPAC Name

2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-26-12-19(24)23-10-7-16(8-11-23)27-18-5-3-2-4-17(18)20(25)21-9-6-15-13-28-14-22-15/h2-5,13-14,16H,6-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAULYSDJYSPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)NCCC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.